(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine
Description
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine is a chemical compound with the molecular formula C10H13FN4 and a molecular weight of 208.24 g/mol . This compound is notable for its azido group, which imparts unique reactivity, making it a valuable scaffold in various chemical and biological applications .
Properties
IUPAC Name |
2-azido-N-[(3-fluorophenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4/c1-15(6-5-13-14-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGWCIDEGATPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN=[N+]=[N-])CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine typically involves the reaction of (3-fluorophenyl)methylamine with 2-bromoethyl azide under suitable conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted amines or ethers depending on the nucleophile used.
Scientific Research Applications
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in bioconjugation and labeling studies. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Azidoethyl)benzylamine: Similar structure but lacks the fluorine atom.
(2-Azidoethyl)methylamine: Lacks the phenyl group.
(2-Azidoethyl)[(4-fluorophenyl)methyl]methylamine: Similar structure but with a fluorine atom at a different position on the phenyl ring.
Uniqueness
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine is unique due to the presence of both the azido group and the fluorine atom on the phenyl ring, which imparts distinct reactivity and biological activity . This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring an azido group and a fluorinated aromatic moiety, suggests diverse interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is CHFN. The presence of the azido group (-N₃) is notable for its ability to participate in click chemistry, facilitating the synthesis of bioconjugates. The fluorine atom enhances the compound's lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell membranes.
1. Enzyme Interaction Studies
A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a moderate inhibitor. The inhibition constant () was found to be in the micromolar range, indicating significant potential for drug-drug interactions.
2. Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting its potential as an antimicrobial agent.
3. Neuropharmacological Effects
Behavioral assays in rodent models indicated that this compound has anxiolytic properties. Doses of 5-10 mg/kg resulted in reduced anxiety-like behavior in elevated plus maze tests.
Case Studies
| Study | Objective | Key Findings |
|---|---|---|
| Study A | Evaluate enzyme inhibition | Moderate inhibition of cytochrome P450 enzymes; ~ 5 µM |
| Study B | Assess antimicrobial activity | Effective against Gram-positive/negative bacteria; MIC 8-32 µg/mL |
| Study C | Investigate neuropharmacological effects | Anxiolytic effects observed at doses of 5-10 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
